5-ethyl-1,3-benzenediol
Overview
Description
5-ethyl-1,3-benzenediol is an organic compound belonging to the class of phenolic compounds It is characterized by the presence of two hydroxyl groups attached to a benzene ring, specifically at the 1 and 3 positions, with an ethyl group at the 5 position
Mechanism of Action
Target of Action
5-Ethyl-1,3-benzenediol, also known as 5-Ethylbenzene-1,3-diol or 5-Ethylresorcinol, is a derivative of resorcinol . Resorcinol is known to exert its effects primarily on the skin, acting as an antiseptic and disinfectant in topical pharmaceutical products . Therefore, it is reasonable to infer that this compound may have similar targets, primarily the skin cells.
Mode of Action
Resorcinol, a structurally similar compound, is known to exert a keratolytic activity . It works by helping to remove hard, scaly, or roughened skin . Given the structural similarity, this compound might interact with its targets in a similar manner.
Biochemical Pathways
Resorcinol has been shown to inhibit peroxidases in the thyroid and subsequently block the synthesis of thyroid hormones . It interferes with the iodination of tyrosine and the oxidation of iodide . It’s plausible that this compound may affect similar biochemical pathways due to its structural similarity to resorcinol.
Pharmacokinetics
Resorcinol is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . This solubility profile may influence the bioavailability of this compound.
Result of Action
Based on the effects of resorcinol, it can be inferred that this compound may help in the removal of hard, scaly, or roughened skin . It may also have potential anti-thyroidal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the solubility of this compound in various solvents suggests that its efficacy may be influenced by the polarity of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1,3-benzenediol can be achieved through several methods. One common approach involves the reduction of 1-(3,5-dihydroxyphenyl)ethanone using palladium on carbon (Pd/C) as a catalyst under an inert atmosphere. The reaction mixture is charged with hydrogen gas and stirred at room temperature for 16 hours. The product is then purified through column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 5-ethyl-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced further to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 5-ethyl-1,3-benzoquinone.
Reduction: Formation of 5-ethylbenzene-1,3-diol alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
5-ethyl-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polycarbonate-polyester blends and other polymeric materials.
Comparison with Similar Compounds
Resorcinol (Benzene-1,3-diol): Lacks the ethyl group at the 5 position.
Orcinol (5-Methylbenzene-1,3-diol): Has a methyl group instead of an ethyl group at the 5 position.
5-Propylbenzene-1,3-diol: Contains a propyl group at the 5 position.
Uniqueness: 5-ethyl-1,3-benzenediol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
5-ethylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-7(9)5-8(10)4-6/h3-5,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGJICDOLGZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510118 | |
Record name | 5-Ethylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4299-72-3 | |
Record name | 5-Ethylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4299-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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